tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, fluorinated pyrrolidine ring, and hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a pyrrolidine derivative as the starting material, which undergoes fluorination and subsequent functional group modifications to introduce the hydroxymethyl and tert-butyl ester groups. The reaction conditions often involve the use of strong bases, fluorinating agents, and protecting groups to ensure selective transformations .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The fluorinated pyrrolidine ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxymethyl and tert-butyl ester groups contribute to the compound’s stability and solubility . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-fluoro-4-(fluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the combination of its fluorinated pyrrolidine ring and the presence of both hydroxymethyl and tert-butyl ester groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(13,6-12)4-8(14)5-15/h8,15H,4-7H2,1-3H3/t8-,11?/m0/s1 |
InChI Key |
RURLPNUOMMDNOA-YMNIQAILSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(CF)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)(CF)F |
Origin of Product |
United States |
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